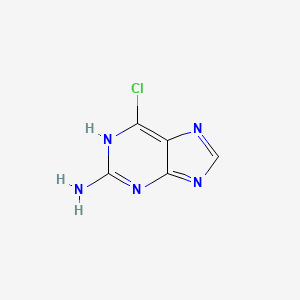

6-chloro-1H-purin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYIULNRIVUMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC(=NC2=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(NC(=NC2=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 1h Purin 2 Amine and Its Precursors

Precursor-Directed Synthesis Routes

Guanine (B1146940) is a direct and logical precursor for 6-chloro-1H-purin-2-amine due to its inherent 2-amino-6-oxo purine (B94841) structure. However, the low solubility of guanine in common organic solvents presents a significant challenge, often leading to low yields of 30-42% when direct chlorination is attempted. To circumvent this issue, several strategies have been developed, primarily involving the use of guanine derivatives.

One effective approach is the acylation of guanine to form 2,9-diacylguanine derivatives, such as 2,9-diacetylguanine. columbia.edu This modification enhances the solubility of the precursor in the reaction medium, facilitating a more efficient chlorination reaction. The process typically involves reacting the 2,9-diacylated guanine with a chlorinating agent, followed by hydrolysis to remove the acyl groups. pixorize.comresearchgate.net For instance, diacetyl guanine can be heated with phosphorus oxychloride in acetonitrile (B52724) in the presence of triethylamine (B128534) and a phase transfer catalyst. pixorize.comresearchgate.net The subsequent hydrolysis of the acetyl groups yields 2-amino-6-chloropurine (B14584). pixorize.comresearchgate.net This multi-step approach has been shown to improve the product yield to a range of 55-75%. columbia.edu

Another method involves the direct chlorination of guanine using phosphorus oxychloride in the presence of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, without prior acylation. columbia.edu This one-step method aims to simplify the process, with reported yields around 72.1% and high purity.

Table 1: Synthesis of this compound from Guanine Derivatives

| Precursor | Chlorinating Agent | Catalyst/Additives | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Guanine | Phosphorus oxychloride | Tetraethylamine chloride | Acetonitrile | - | - | 72.1 | - |

| Diacetyl guanine | Phosphorus oxychloride | Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 50 | 4 | 74.6 | pixorize.comresearchgate.net |

| Guanine | Phosphorus oxychloride | Phase Transfer Catalyst | - | - | - | 30-42 | - |

| 2,9-Diacetylguanine | Phosphorus oxychloride | - | - | - | - | 55-75 | columbia.edu |

The synthesis of this compound from isocytosine (B10225) derivatives is not a commonly documented or well-established route in the scientific literature. The construction of the purine ring system typically involves building the imidazole (B134444) ring onto a pre-existing pyrimidine (B1678525). While isocytosine is a pyrimidine derivative, the specific reaction sequences to form the 2-aminopurine (B61359) scaffold and subsequently introduce the 6-chloro substituent are not readily found in published synthetic methodologies. Therefore, this pathway is considered less conventional for the synthesis of the target compound.

A viable, albeit multi-step, pathway to this compound originates from hypoxanthine-related compounds, specifically xanthine (B1682287) (2,6-dihydroxypurine). This route does not involve direct conversion but proceeds through a key intermediate, 2,6-dichloropurine.

The initial step is the chlorination of xanthine, which possesses hydroxyl groups at both the 2 and 6 positions of the purine ring. Treatment of xanthine with a strong chlorinating agent like phosphorus oxychloride results in the formation of 2,6-dichloropurine. This reaction is often facilitated by the use of a tertiary amine or a phase-transfer catalyst.

The subsequent and crucial step is the selective amination of 2,6-dichloropurine. The chlorine atom at the 2-position of the purine ring is generally more susceptible to nucleophilic substitution by ammonia (B1221849) or an amino group source than the chlorine atom at the 6-position. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the aminating agent, a selective replacement of the C2-chloro group can be achieved, yielding this compound. This selective reactivity allows for the regioselective synthesis of the desired product.

Table 2: Two-Step Synthesis from Xanthine via 2,6-Dichloropurine

| Step | Starting Material | Reagent | Product | Key Conditions |

|---|---|---|---|---|

| 1 | Xanthine | Phosphorus oxychloride | 2,6-Dichloropurine | Reflux, optional catalyst |

| 2 | 2,6-Dichloropurine | Ammonia/Amine source | This compound | Controlled temperature |

Chlorination Strategies and Reagent Selection

The chlorination of the 6-oxo position of the purine ring is a pivotal step in the synthesis of this compound. The choice of chlorinating agent and the use of catalysts are critical for achieving high efficiency and yield.

Phosphorus oxychloride (POCl3) is the most extensively used and effective reagent for the chlorination of purinones, including guanine and its derivatives. columbia.edu The reaction typically involves heating the purine precursor in an excess of phosphorus oxychloride, which often serves as both the reagent and the solvent.

The mechanism of chlorination with POCl3 is believed to involve the initial formation of a phosphate (B84403) ester intermediate at the oxygen atom of the purine's lactam group. This is followed by a nucleophilic attack of a chloride ion, leading to the substitution of the phosphate group and the formation of the chloro-purine derivative. The reaction conditions, such as temperature and reaction time, are crucial and are often optimized for specific substrates to maximize yield and minimize side reactions. For instance, the reaction can be carried out under reflux conditions. In some procedures, after the reaction is complete, the excess POCl3 is removed by distillation under reduced pressure.

The efficiency of the chlorination reaction using phosphorus oxychloride can be significantly enhanced by the addition of certain catalysts. Tertiary amines and phase transfer catalysts are the two main classes of catalysts employed for this purpose.

Tertiary Amines: Aliphatic or aromatic tertiary amines, such as triethylamine and N,N-dimethylaniline, are frequently used as catalysts. These bases are thought to play multiple roles in the reaction. They can act as acid scavengers, neutralizing the hydrochloric acid that is generated during the reaction. Additionally, they can react with phosphorus oxychloride to form a more reactive Vilsmeier-Haack type reagent, which then facilitates the chlorination of the purine ring. The choice of the tertiary amine can influence the reaction rate and the formation of byproducts.

Phase Transfer Catalysts (PTCs): Phase transfer catalysts are particularly useful in reactions where the reactants are in different phases, which is often the case with the poorly soluble purine precursors. pixorize.comresearchgate.net Quaternary ammonium salts, such as tetraethylammonium (B1195904) chloride and methyltriethylammonium chloride, are common PTCs used in these syntheses. pixorize.comresearchgate.net The PTC facilitates the transfer of the purine substrate or its anion from a solid or aqueous phase into the organic phase where the chlorinating agent is present. This increases the effective concentration of the reactants and accelerates the reaction rate, leading to higher yields and often milder reaction conditions. The use of PTCs can be a key factor in developing an industrially viable process by improving efficiency and reducing the need for harsh reaction conditions. pixorize.comresearchgate.net

Table 3: Common Catalysts in the Chlorination of Purine Precursors

| Catalyst Type | Example(s) | Function |

|---|---|---|

| Tertiary Amine | Triethylamine, N,N-Dimethylaniline | Acid scavenger, Formation of reactive intermediates |

| Phase Transfer Catalyst | Tetraethylammonium chloride, Methyltriethylammonium chloride | Facilitates inter-phase transfer of reactants, Increases reaction rate |

Cyclization-Based Approaches for Purine Ring Formation

The formation of the purine ring is a critical step in the synthesis of this compound. Cyclization reactions, which form a ring from a linear or branched molecule, are fundamental to this process. These strategies often involve the construction of the bicyclic purine system by first assembling a substituted imidazole or pyrimidine ring, which then undergoes a final ring-closure reaction. While effective, some traditional cyclization methods can be laborious and involve multiple steps. nih.gov

Modern synthetic chemistry has pursued more direct and efficient cyclization pathways that proceed through key intermediate structures. These routes offer advantages in terms of yield, purity, and control over the final product structure.

One prominent strategy involves the cyclization of heterocyclic enamines with 1,3-dielectrophiles. thieme-connect.de For instance, a suitably substituted aminoimidazole can serve as the enamine precursor. This intermediate is reacted with a cyclizing agent like formic acid to close the second ring, thereby forming the complete purine scaffold. google.com This approach is valued for its high regioselectivity, ensuring the correct placement of substituents on the purine core. thieme-connect.de

Another innovative route begins with more basic starting materials. A documented synthesis involves a primary reaction between ethyl cyanoacetate, chloroformamidine (B3279071) hydrochloride, liquid ammonia, and sodium to generate a key intermediate. google.com This intermediate is then cyclized by heating it with formic acid, followed by subsequent chemical modifications to yield the final purine structure. google.com These methods highlight a trend towards building the purine core from acyclic precursors through well-defined, characterizable intermediates.

| Starting Materials | Key Intermediate Type | Cyclizing Agent | Reference |

|---|---|---|---|

| Substituted Aminoimidazole | Heterocyclic Enamine | 1,3-Dielectrophiles | thieme-connect.de |

| Ethyl cyanoacetate, Chloroformamidine hydrochloride | Acyclic Amidine Derivative | Formic Acid | google.com |

Regioselectivity and Yield Optimization in this compound Synthesis

Achieving high yield and precise control over the position of chemical groups (regioselectivity) are paramount challenges in organic synthesis. The synthesis of this compound often starts from guanine, which is chlorinated using reagents like phosphorus oxychloride. google.comresearchgate.net However, the low solubility of guanine can limit reaction efficiency. google.com

Regioselectivity is a significant concern in purine chemistry due to the multiple nitrogen atoms in the ring system that can be substituted. For example, alkylation reactions on the purine ring can occur at the N7 or N9 positions, and the outcome is influenced by the existing substituents. nih.govresearchgate.net Synthetic strategies that build the purine ring from a pre-functionalized imidazole or pyrimidine intermediate often provide excellent and unambiguous regioselectivity. nih.govthieme-connect.de

Optimizing reaction yield involves careful control of reaction parameters. In the chlorination of guanine, using phosphorus oxychloride in conjunction with a solvent like acetonitrile and a catalyst such as tetraethylamine chloride has been shown to produce yields of 72.1%. researchgate.net Another method, which involves cyclization of an intermediate derived from ethyl cyanoacetate, has reported yields as high as 91.95% under optimized conditions. google.com These improvements are often achieved by carefully managing reaction temperatures and the sequence of reagent addition. google.com

| Synthetic Route | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| Chlorination of Guanine | Phosphorus oxychloride, Tetraethylamine chloride | 72.1% | researchgate.net |

| Cyclization of Ethyl Cyanoacetate Derivative | Formic acid | 91.95% | google.com |

Purification and Isolation Techniques for High-Purity this compound

After synthesis, the crude product must be purified to remove unreacted starting materials, by-products, and other impurities. For this compound, achieving high purity is essential for its use in subsequent applications.

Recrystallization is a common and effective purification method. A particularly successful technique involves using N,N-dimethylformamide (DMF) as the solvent. google.com This method is highly effective because guanine, a common starting material and potential impurity, is insoluble in DMF. This difference in solubility allows for the selective crystallization of the desired product, leading to purities exceeding 99%. google.com Other recrystallization methods, such as using ammonia water, have been found to be less effective as they can lead to incomplete product separation. google.com

Chromatographic techniques are also widely employed for the purification of purine derivatives. teledynelabs.com Flash chromatography is a versatile method applicable to this class of compounds. teledynelabs.com Due to the polar nature of the amino group in this compound, purification on silica (B1680970) gel typically requires polar solvent systems, such as a gradient of methanol (B129727) in dichloromethane. teledynelabs.com Alternatively, reversed-phase chromatography using a C18 column is another viable option. teledynelabs.com For certain separations, amine-functionalized columns can offer different selectivity compared to standard silica, potentially resolving difficult-to-separate compounds. teledynelabs.com

| Technique | Principle | Key Considerations | Achievable Purity | Reference |

|---|---|---|---|---|

| Recrystallization | Differential solubility | N,N-dimethylformamide (DMF) is a highly effective solvent for removing guanine impurity. | >99% | google.com |

| Flash Chromatography (Normal-Phase) | Adsorption on silica gel | Requires polar mobile phases (e.g., dichloromethane/methanol) due to the compound's polarity. | High, dependent on conditions | teledynelabs.com |

| Flash Chromatography (Reversed-Phase) | Partitioning on C18-functionalized silica | Often used for polar compounds. | High, dependent on conditions | teledynelabs.com |

Chemical Reactivity and Derivatization Strategies of 6 Chloro 1h Purin 2 Amine

Nucleophilic Substitution Reactions at the C6 Position

The chlorine atom at the C6 position of 6-chloro-1H-purin-2-amine is a labile leaving group, making this site highly reactive towards nucleophilic attack. This reactivity allows for the introduction of a diverse range of functional groups, leading to the synthesis of various 2,6-disubstituted purine (B94841) analogs.

Reactions with Amines and Substituted Amines

The displacement of the C6-chloro substituent by amines is a widely employed strategy for the synthesis of 2,6-diaminopurine (B158960) derivatives. This nucleophilic aromatic substitution reaction typically proceeds by heating this compound with an excess of the desired amine. The reaction can be carried out with or without a solvent, and the choice of conditions often depends on the reactivity of the amine. For instance, reactions with structurally diverse amines in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at elevated temperatures yield the corresponding N6-substituted 2-aminopurines. However, less nucleophilic amines, such as certain anilines, may require more specialized conditions like Buchwald-Hartwig amination, although success is not always guaranteed.

The synthesis of various N6-substituted 2-aminopurine (B61359) derivatives has been achieved through these methods, as detailed in the following table:

| Amine Reactant | Product |

| Cyclohexylamine | N6-cyclohexyl-9H-purine-2,6-diamine |

| Benzylamine | N6-benzyl-9H-purine-2,6-diamine |

| Morpholine | 6-morpholino-9H-purin-2-amine |

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (Alcohols, Thiols)

The C6-chloro atom can also be displaced by oxygen and sulfur nucleophiles, leading to the formation of 6-alkoxy and 6-(alkylthio) purine derivatives, respectively. Reactions with alcohols, often used as the solvent, in the presence of a base, yield 6-alkoxy-2-aminopurines. This method, however, can be limiting when dealing with more complex or solid alcohols. A revised synthetic approach allows for the use of various alcohols that are not suitable as solvents, thereby expanding the accessible range of 6-alkoxy-2-aminopurine derivatives.

Similarly, reactions with thiols or their corresponding sodium salts lead to the formation of 6-(alkylthio)-1H-purin-2-amines. These reactions are typically carried out in a suitable solvent like dimethylformamide (DMF). The resulting thioether linkage is stable and provides another avenue for creating diverse purine libraries. For example, 6-mercaptopurine (B1684380) can be synthesized from 6-chloropurine (B14466) and is a precursor for compounds like azathioprine, which features a thioether linkage. wikipedia.org

N-Alkylation and N-Derivatization of the Purine Nitrogen Atoms

Alkylation of the purine ring of this compound can occur at different nitrogen atoms, primarily at the N7 and N9 positions of the imidazole (B134444) ring. The regioselectivity of these reactions is a critical aspect and can be influenced by various factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature.

Regioselective N9-Alkylation and its Control

The N9 position is generally the thermodynamically favored site for alkylation in purine systems. Direct alkylation of 2-amino-6-chloropurine (B14584) with alkyl halides in the presence of a base often yields a mixture of N7 and N9 isomers, with the N9-alkylated product typically predominating. acs.org To achieve higher regioselectivity for the N9 position, various strategies have been developed.

Microwave-assisted organic synthesis has been shown to be an effective method for the regioselective N9-alkylation of 2-amino-6-chloropurine. ub.edu For example, when the alkylation is carried out with methyl iodide or cyclopentyl bromide at room temperature or with microwave assistance, the N9-alkylated derivative is obtained with high selectivity. ub.edu The use of specific bases and solvents can also steer the reaction towards the desired N9 isomer.

A summary of conditions favoring N9-alkylation is presented below:

| Alkylating Agent | Base | Solvent | Conditions | Outcome |

| Methyl iodide | (Bu)4NOH | Acetonitrile (B52724) | Microwave, 50°C | High yield of N9-methyl-2-amino-6-chloropurine ub.edu |

| Cyclopentyl bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C | High yield of N9-cyclopentyl-2-amino-6-chloropurine ub.edu |

| Benzyl bromide | (Bu)4NOH | Acetonitrile | Microwave, 50°C | 88% yield of N9-benzylated product ub.edu |

Regioselective N7-Alkylation and Synthesis of N7-Isomers

While N9-alkylation is often the major pathway, specific conditions can be employed to favor the formation of the N7-alkylated isomer. The synthesis of N7-isomers is of interest as they can exhibit distinct biological activities compared to their N9 counterparts. The reaction of 2-amino-6-chloropurine with certain alkylating agents can yield a mixture of N7 and N9 products, from which the N7 isomer can be isolated. acs.org

For instance, the alkylation of 2-amino-6-chloropurine with allyl-protected bromohydrins in DMF with potassium carbonate as a base results in a mixture of N7 and N9 substituted products, with the N9 isomer being the major product. acs.org However, careful chromatographic separation allows for the isolation of the N7-isomer. The ratio of N7 to N9 isomers is sensitive to the structure of the alkylating agent and the reaction conditions.

Allylation and Introduction of Unsaturated Substituents

The introduction of unsaturated groups, such as allyl moieties, onto the purine ring can be achieved through N-alkylation reactions. The allylation of 2-amino-6-chloropurine with allyl bromide can lead to a mixture of N7- and N9-allyl derivatives. Protecting the hydroxyl group in certain alkylating agents, such as 2-bromo-2-phenylethanol, has been shown to enhance the alkylation of 2-amino-6-chloropurine, yielding the corresponding 7- and 9-alkylated products. acs.org This indicates that the presence of other functional groups on the alkylating agent can influence the outcome of the reaction. The introduction of an allyl group provides a handle for further chemical transformations, such as cross-coupling reactions, to introduce additional diversity into the purine scaffold.

Modifications at the C2 Position and Halogenation Chemistry

While the amino group at the C2 position of this compound is generally less reactive than the chlorine atom at the C6 position, it can still undergo various chemical modifications. Under specific conditions, this amino group can be acylated, alkylated, or participate in diazotization reactions, which can then be followed by nucleophilic substitution to introduce a variety of functional groups at the C2 position.

Halogenation chemistry primarily revolves around the chlorine atom at the C6 position. This chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles. This reactivity is the cornerstone of many synthetic strategies aimed at creating diverse purine libraries. However, further halogenation at other positions of the purine ring is also possible, although it often requires more forcing conditions. For instance, direct bromination or iodination can occur at the C8 position of the purine ring.

Other Significant Chemical Transformations

Beyond modifications at the C2 and C6 positions, this compound can undergo other important chemical transformations.

The purine ring system can be susceptible to oxidation under certain conditions, potentially leading to the formation of N-oxides or degradation of the ring. However, controlled oxidation can be used to introduce hydroxyl groups at specific positions.

Reduction reactions can also be employed to modify the purine core. For example, the chlorine atom at the C6 position can be removed via catalytic hydrogenation, yielding 2-aminopurine. This reaction is a key step in the synthesis of certain purine derivatives where a hydrogen atom is desired at the C6 position.

The amino and chloro groups of this compound are amenable to a variety of functional group interconversions. ub.edu The amino group can be converted to other nitrogen-containing functionalities, while the chloro group can be replaced by a plethora of other substituents through nucleophilic aromatic substitution reactions. These reactions include, but are not limited to, the introduction of alkoxy, aryloxy, thioalkoxy, and amino groups. jchps.com

Advanced derivatization strategies often involve metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position, enabling the synthesis of complex purine analogues with diverse substitution patterns.

Synthesis of Complex Purine Analogues and Libraries

The versatile reactivity of this compound makes it an invaluable starting material for the synthesis of complex purine analogues and the construction of chemical libraries for drug discovery and chemical biology research. nih.govresearchgate.net

A crucial application of this compound is in the synthesis of nucleoside and nucleotide analogues. nih.gov The purine base can be coupled with various sugar moieties, both natural and modified, to generate a wide range of nucleoside derivatives. mdpi.com This is typically achieved through N9-alkylation of the purine ring with a protected sugar halide or a related electrophile. Subsequent chemical modifications at the C6 position and manipulation of the sugar hydroxyl groups allow for the creation of diverse nucleoside libraries. nih.gov These analogues are extensively studied for their potential as antiviral and anticancer agents. nih.gov

Table 1: Examples of Nucleoside Analogues Synthesized from this compound

| Starting Material | Reagents and Conditions | Product | Application |

| This compound | Protected Ribose Derivative, Glycosylation | 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine | Antiviral, Anticancer Research |

| This compound | Protected Deoxyribose Derivative, Glycosylation | 2-Amino-6-chloro-9-(2-deoxy-β-D-ribofuranosyl)purine | DNA-based diagnostics and therapeutics |

| This compound | Acyclic Sugar Analogue, Alkylation | Acyclic Nucleoside Analogues | Antiviral drug development |

This table is for illustrative purposes and does not represent an exhaustive list.

The chlorine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents. Nucleophilic aromatic substitution reactions with amines, alcohols, and thiols are commonly employed to generate libraries of 6-substituted 2-aminopurines. acs.org

Furthermore, sequential modifications at the N9, C6, and C2 positions allow for the synthesis of 2,6,9-trisubstituted purine derivatives. nih.govnih.gov A typical synthetic route involves the initial alkylation at the N9 position, followed by nucleophilic substitution at the C6 position, and finally, modification of the C2-amino group if desired. nih.govresearchgate.net This systematic approach enables the creation of highly diverse and complex purine libraries for high-throughput screening and drug discovery programs. nih.govresearchgate.net

Table 2: Synthetic Strategies for 2,6,9-Trisubstituted Purine Derivatives

| Step | Position Modified | Reaction Type | Reagents |

| 1 | N9 | Alkylation | Alkyl halide, Base |

| 2 | C6 | Nucleophilic Aromatic Substitution | Amine, Alcohol, or Thiol |

| 3 | C2 | Acylation/Alkylation (Optional) | Acyl chloride or Alkyl halide |

This table outlines a general synthetic strategy; specific conditions may vary.

Structure Activity Relationship Sar Studies of 6 Chloro 1h Purin 2 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The purine (B94841) scaffold of 6-chloro-1H-purin-2-amine offers several key positions for chemical modification, namely the C2, C6, N7, and N9 positions. Alterations at these sites have been shown to significantly influence the pharmacological profiles of the resulting derivatives.

The 2-amino group is a crucial feature of the this compound scaffold. However, modifications at the C2 position, particularly the introduction of a halogen, have been explored to modulate the biological activity and metabolic stability of these compounds. For instance, the presence of a chlorine or fluorine atom at the C2 position of purine nucleosides can inhibit the action of intracellular adenosine (B11128) deaminase (ADA), an enzyme responsible for the degradation of adenosine analogs. mdpi.com This modification can prevent the nucleosides from binding to the ADA active site, thereby increasing their cellular lifetime and potential therapeutic efficacy. mdpi.com

In some cases, the 2-amino group itself is a key pharmacophoric element. For example, in a series of carbocyclic analogues of lyxofuranosides of 2-amino-6-substituted-purines, the 2-amino group was a constant feature in compounds evaluated for antitumor and antiviral activity. nih.gov

The C6-chloro substituent serves as a versatile chemical handle for the synthesis of a wide array of 6-substituted-2-aminopurine derivatives. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups. This derivatization at the C6 position has been a cornerstone of SAR studies.

For example, in the development of antiviral agents, the nucleophilic displacement of the chlorine in a 2-amino-6-chloropurine (B14584) derivative with various amines, alcohols, and thiols led to the synthesis of N⁶-, O⁶-, and S⁶-alkyl compounds, respectively. nih.gov These studies revealed that N⁶-alkyl and O⁶-alkyl analogs were particularly effective against cytomegalovirus (CMV), while certain O⁶- and S⁶-alkyl derivatives showed activity against the hepatitis B virus (HBV). nih.gov

Similarly, in the pursuit of antiproliferative agents, the C6 position of 2-chloropurine arabinonucleosides has been modified with chiral amino acid amides. mdpi.comnih.gov This work demonstrated that the introduction of these substituents at C6 can render the nucleosides resistant to adenosine deaminase. mdpi.comnih.gov Notably, a serine derivative at this position exhibited significant antiproliferative activity against a human acute myeloid leukemia cell line. nih.gov

The following table summarizes the antiproliferative activity of some C6-substituted 2-chloropurine arabinonucleosides:

| Compound | C6-Substituent | Antiproliferative Activity (IC₅₀ in µM) |

| Nelarabine | -OCH₃ | 3 |

| Serine derivative | -NH-CH(CH₂OH)-CONH₂ | 16 |

| Cl-Nelarabine | -OCH₃ (with C2-Cl) | > 50 |

| F-Nelarabine | -OCH₃ (with C2-F) | > 50 |

Data sourced from MDPI. mdpi.comnih.gov

The nitrogen atoms at the N7 and N9 positions of the purine ring are also key sites for modification that can significantly impact the pharmacological properties of this compound derivatives. Regioselective substitution at these positions can lead to isomers with distinct biological activities. nih.gov While N9-substituted purines are more common, N7-substituted derivatives have also demonstrated interesting biological profiles, including cytotoxic, antiviral, and anticancer activities. nih.gov

In a study focused on identifying inhibitors of Vascular Endothelial Growth Factor Receptor (VEGF-R) and Epidermal Growth Factor Receptor (EGF-R), novel N⁹ or N⁷ arylethanone-substituted 6-aminopurines were synthesized and evaluated. nih.gov The researchers found that the substitution pattern on the purine core was a determinant of activity. Specifically, the N⁷ isomer of 2-(6-amino-purine)-1-(1H-indole-3-yl)ethanone was found to be specific for VEGF-R2, whereas the corresponding N⁹ derivative also inhibited other kinases. nih.gov This highlights the importance of the N7 and N9 substitution in dictating the selectivity of these compounds.

Elucidation of Key Pharmacophoric Elements and Binding Determinants

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. dovepress.com For purine derivatives, including those of this compound, key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, and aromatic rings.

The 2-amino group and the nitrogen atoms within the purine ring system (N1, N3, N7, and N9) can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for the binding of these molecules to their biological targets, such as the active sites of enzymes or receptors.

In the context of kinase inhibition, for example, the purine scaffold can mimic the adenine (B156593) moiety of ATP, with the 2-amino group and other substituents forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. The specific arrangement and nature of the substituents at the C2, C6, N7, and N9 positions will determine the binding affinity and selectivity of the compound for different kinases.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying how changes in molecular descriptors (which represent various physicochemical properties of the molecules) affect the biological response, QSAR models can be used to predict the activity of novel compounds and guide the optimization of lead structures. nih.gov

In the development of derivatives of this compound, QSAR studies can be employed to:

Identify the key molecular properties (e.g., electronic, steric, and hydrophobic) that govern the biological activity.

Develop predictive models to estimate the activity of yet-unsynthesized analogs.

Guide the selection of substituents at the C2, C6, N7, and N9 positions to enhance the desired pharmacological effect and minimize off-target activities.

For instance, a QSAR study on a series of related 2-amino-6-arylsulfonylbenzonitriles as HIV-1 reverse transcriptase inhibitors successfully used molecular connectivity and E-state parameters to develop predictive models for their anti-HIV-1 activity. researchgate.net Similar approaches could be applied to optimize this compound derivatives for various therapeutic targets. The process typically involves generating a dataset of compounds with their measured biological activities, calculating a range of molecular descriptors, and then using statistical methods, such as multiple linear regression, to build the QSAR model. nih.gov

Molecular Mechanisms and Biological Targeting of 6 Chloro 1h Purin 2 Amine Analogues

Interactions with Purinergic Receptors and Related Signaling Pathways

Purinergic receptors, classified into P1 (adenosine) and P2 (ATP/ADP, UTP/UDP) receptors, are crucial for numerous physiological processes. nih.gov P1 receptors have four subtypes (A1, A2A, A2B, and A3), while P2 receptors are divided into ionotropic P2X and metabotropic P2Y receptors. nih.gov Analogues of 6-chloro-1H-purin-2-amine have been explored for their ability to modulate the activity of these receptors.

The structural framework of this compound lends itself to the design of both agonists and antagonists for purinergic receptors. nih.gov For instance, modifications to the purine (B94841) core can lead to compounds with high affinity and selectivity for specific receptor subtypes. Research has demonstrated that derivatives can be tailored to either activate (agonize) or block (antagonize) these receptors, thereby influencing downstream signaling pathways. nih.govnih.gov

The development of selective modulators is a key area of research. For example, specific substitutions on the purine ring can yield potent and selective antagonists for the A2A adenosine (B11128) receptor, which is a target in neurodegenerative diseases like Parkinson's disease. mdpi.com Similarly, derivatives have been designed to target various P2Y receptor subtypes, which are implicated in a range of conditions including thrombosis and inflammation. nih.gov The interaction of these analogues with purinergic receptors can trigger or inhibit intracellular signaling cascades, such as those involving adenylyl cyclase and phospholipase C, leading to diverse cellular responses. nih.gov

Enzyme Inhibition and Modulation by this compound Derivatives

The purine scaffold is a common feature in many endogenous molecules that interact with enzymes, making this compound a valuable starting point for designing enzyme inhibitors.

Purine analogues can interfere with the synthesis and metabolism of nucleic acids by targeting key enzymes in these pathways. nih.gov Enzymes such as purine nucleoside phosphorylase (PNP) and those involved in the purine salvage pathway are potential targets. mdpi.com By mimicking natural purine nucleosides, these analogues can bind to the active sites of these enzymes, leading to inhibition of their activity. This can disrupt the production of DNA and RNA precursors, ultimately affecting cell proliferation. For example, some purine analogues have been shown to be converted to their nucleotide forms within cells, which can then inhibit enzymes like IMP dehydrogenase. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com The this compound scaffold has been extensively used to develop potent CDK inhibitors. nih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDKs and preventing the phosphorylation of their substrates. mdpi.com

Structure-activity relationship (SAR) studies have shown that substitutions at the C2, N6, and N9 positions of the purine ring are crucial for potent inhibitory activity. nih.gov For example, the introduction of an aryl group at the 6-position of the purine ring has been a successful strategy in developing selective CDK2 inhibitors. nih.gov The importance of a substituent at the purine 6-position was demonstrated by the significant decrease in potency when it was absent. nih.gov

Table 1: Examples of 6-substituted 2-arylaminopurines as CDK inhibitors

| Compound | R Group at C6 | CDK2 IC50 (µM) |

| 1 | Cyclohexylmethoxy | Data not specified |

| 2 | Cyclohexylmethoxy | Data not specified |

| 3 | Sulfanilyl | >100 |

| 8 | H | Data not specified |

| 12 | H | Data not specified |

| 13 | H | 300-fold less active than 3 |

Data sourced from a study on structure-activity relationships of 6-substituted 2-arylaminopurines. nih.gov

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins involved in signal transduction and cell cycle control, making it an attractive target for cancer therapy. nih.gov A class of purine-based Hsp90 inhibitors has been developed from the 2-amino-6-chloropurine (B14584) scaffold. nih.gov These inhibitors bind to the N-terminal ATP-binding pocket of Hsp90, competing with ATP and leading to the degradation of Hsp90 client proteins. nih.gov

SAR studies have revealed that the 6-chloro substitution on the purine ring is critical for potent Hsp90 inhibitory activity. nih.gov Replacement of the chlorine with other groups such as NH2, OCH3, or OH resulted in decreased potency. nih.gov Furthermore, the nature of the substituent at the N9 position significantly influences the inhibitory activity.

Table 2: Hsp90α Inhibitory Activity of Isoxazole Derivatives of this compound

| Compound | Hsp90α IC50 (µM) |

| 6b | 1.76 |

| 6c | 0.203 |

| 14 | 1.00 |

Data from a study on the design of new purine-based Hsp90 inhibitors. nih.gov

Development of Antiviral Agents from this compound Precursors

The this compound core has served as a versatile precursor for the synthesis of various antiviral agents. google.comresearchgate.net The rationale behind this approach often involves the structural similarity of these analogues to natural nucleosides, allowing them to interfere with viral replication processes.

Nucleoside analogues derived from 6-chloropurine (B14466) have demonstrated activity against a range of viruses. nih.gov For instance, certain 6-chloropurine nucleoside analogues have shown efficacy against SARS-CoV. nih.gov The antiviral activity is often dependent on the nature of the sugar moiety and other substitutions on the purine ring. nih.gov Studies have suggested that the 6-chloropurine moiety may contribute to antiviral activity by forming a covalent bond with a target enzyme, leading to irreversible inhibition. nih.gov

Carbocyclic analogues of 2-amino-6-substituted-purine ribofuranosides have also been synthesized and evaluated for their antiviral properties. nih.gov These compounds, where the ribose sugar is replaced by a carbocyclic ring, can exhibit significant activity against viruses such as herpes simplex virus (HSV-1) and vaccinia virus. nih.gov The 2-amino-6-chloropurine derivative in this series showed notable activity against HSV-1. nih.gov

Synthesis of Nucleoside Analogs with Antiviral Activity (e.g., against Epstein-Barr virus, human herpes virus 6)

The compound this compound, also known as 2-amino-6-chloropurine, serves as a critical precursor in the synthesis of various nucleoside analogues that exhibit significant antiviral activity, particularly against gammaherpesviruses like Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6) medchemexpress.comcaymanchem.com. The synthetic strategies often involve the alkylation of the purine base with a modified sugar or an acyclic side chain mimic, creating compounds that can interfere with viral replication.

A notable class of these antiviral agents is the methylenecyclopropane analogues. The synthesis of these compounds can be achieved through an alkylation-elimination reaction. In one pathway, 2-amino-6-chloropurine is reacted with a dibromo derivative of 2,2-bis(hydroxymethyl)methylenecyclopropane. This reaction yields a mixture of Z and E isomers of the protected nucleoside analogues, which can then be separated chromatographically after deprotection acs.org. These 6-chloro-substituted isomers serve as versatile intermediates for the synthesis of a broader range of purine derivatives, including guanine (B1146940) analogues acs.org.

Another advanced synthetic approach involves a new alkylation-elimination method for creating fluoromethylenecyclopropane nucleosides, which are recognized as potent antiviral agents against EBV nih.gov. This procedure starts with the reaction of 2-amino-6-chloropurine with an acetylated bromomethyl-fluoro-phenylselenenylcyclopropane carboxylate derivative to yield a 9-alkylated product. Subsequent Se-oxydation followed by elimination produces a mixture of Z and E isomers of the desired fluorinated nucleoside analogues, which can then be separated and converted into their corresponding guanine forms nih.gov. This method is advantageous as it allows for the introduction of the reactive 2-amino-6-chloropurine moiety, facilitating the synthesis of diverse 2-amino-6-substituted purine analogues nih.gov.

The antiviral potency of these synthesized analogues against EBV has been evaluated in different cell lines. For instance, certain methylenecyclopropane derivatives have shown significant activity, although the effectiveness can be dependent on the specific isomer and the cell line used in the assay. In Daudi cells, the E-isomers of 2-amino-6-cyclopropylamino- and 2,6-diaminopurine (B158960) derivatives were found to be the most potent, whereas the guanine Z-derivative was most effective in H-1 cells acs.org.

| Compound | Virus | Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|---|

| (E)-2-amino-6-cyclopropylaminopurine methylenecyclopropane analogue | EBV | Daudi | ~0.3 | acs.org |

| (E)-2,6-diaminopurine methylenecyclopropane analogue | EBV | Daudi | ~0.3 | acs.org |

| (Z)-guanine methylenecyclopropane analogue | EBV | H-1 | 7 | acs.org |

Investigation of Molecular Targets and Pathways

The antiviral activity of nucleoside analogues derived from this compound is primarily attributed to their ability to disrupt viral DNA replication mit.edu. These compounds function as antimetabolites, targeting key viral enzymes involved in the synthesis of new viral genomes.

The principal molecular target for many of these guanosine analogues in herpesviruses is the viral DNA polymerase mit.edunih.gov. To exert their inhibitory effect, the nucleoside analogues must first be activated within the host cell through a series of phosphorylation steps, converting them into their triphosphate form. This bioactivation is often initiated by a virus-encoded kinase, such as thymidine kinase in the case of herpes simplex virus, which provides a degree of selectivity for virus-infected cells nih.gov. For EBV, the inhibition of lytic DNA replication by nucleoside analogues is also primarily due to the effects of the drug-triphosphates on the viral DNA polymerase mit.edu.

Once converted to the active triphosphate metabolite, the analogue mimics a natural deoxyguanosine triphosphate (dGTP). It then competes with the endogenous dGTP for binding to the active site of the viral DNA polymerase. The incorporation of the analogue into the growing viral DNA chain leads to the termination of DNA synthesis mit.edu. This action effectively halts the replication of the viral genome, thereby preventing the production of new virus particles. Studies with antiretroviral nucleoside analogs have demonstrated their effectiveness in inhibiting EBV DNA replication through this mechanism mit.edu. The active diphosphate metabolite of tenofovir, for example, is more potent than acyclovir-triphosphate at inhibiting dNTP incorporation by the EBV DNA polymerase in vitro mit.edu.

Computational Chemistry and Advanced Modeling Approaches for 6 Chloro 1h Purin 2 Amine

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation for 6-chloro-1H-purin-2-amine, also known as 2-amino-6-chloropurine (B14584) (ACP), heavily utilize quantum chemical methods to understand its structural and electronic characteristics. researchgate.netnih.gov A primary technique employed is Density Functional Theory (DFT), which has proven to be a popular and accurate approach for molecular computation. researchgate.net

Specifically, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set like 6-311++G(d,p) is used for full geometry optimization of the molecule. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of atoms, corresponding to the minimum on the potential energy surface. The calculated molecular geometry from these DFT methods has been shown to compare favorably with experimental X-ray diffraction data, confirming the accuracy of the computational approach. nih.gov These foundational modeling techniques are crucial as they provide the optimized structures necessary for subsequent calculations of vibrational frequencies, electronic properties, and reactivity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer deep insights into the electronic nature of this compound, which governs its stability, reactivity, and potential interactions.

Purines can exist in different tautomeric forms, which are isomers that differ in the position of a hydrogen atom and a double bond. For this compound, two significant purine (B94841) tautomers, N(9)H and N(7)H, have been investigated. researchgate.netnih.gov Computational methods are essential for studying these forms, as they often coexist in equilibrium.

To interpret these experimental spectra accurately, DFT calculations are performed to predict the vibrational frequencies. nih.gov The calculated frequencies for the N(9)H tautomer show excellent agreement with the observed experimental values, allowing for a detailed assignment of vibrational modes. researchgate.netnih.gov For instance, the C-C stretching vibrations of the purine ring are observed experimentally around 1606 cm⁻¹ (FT-IR) and 1607 cm⁻¹ (FT-Raman), which corresponds well with the DFT calculated values of 1595 cm⁻¹ and 1569 cm⁻¹. researchgate.net

| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|---|

| NH₂ asymmetric stretching | 3452 | 3453 | 3575 |

| NH₂ symmetric stretching | 3330 | 3331 | 3461 |

| C-H stretching | 3111 | 3112 | 3112 |

| Purine ring C-C stretching | 1606 | 1607 | 1595 |

| NH₂ rocking | 1223 | 1206 | 1205 |

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.orgaimspress.com

For this compound, the HOMO and LUMO energies have been calculated using DFT at the B3LYP/6-311++G(d,p) level. researchgate.netnih.gov The analysis reveals that a small energy gap signifies low kinetic stability and high chemical reactivity, as electrons can be easily excited to a higher energy level. researchgate.net The calculated HOMO-LUMO gap for the N(9)H tautomer is -5.044 eV, indicating its potential for charge transfer within the molecule, which is a key factor in molecular stability. researchgate.net This charge transfer is also investigated using Natural Bond Orbital (NBO) analysis, which has shown the presence of intramolecular hyperconjugative interactions. researchgate.netnih.gov

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N(9)H | -6.264 | -1.220 | -5.044 |

| N(7)H | -6.139 | -1.282 | -4.857 |

In silico Screening and Predictive Analyses

In silico (computer-based) screening methods are vital for accelerating drug discovery by predicting the pharmacokinetic and pharmacodynamic properties of compounds before they are synthesized. nih.gov

ADME properties determine how a drug is processed by the body and are crucial for its efficacy. nih.gov In silico tools can predict these properties based on a molecule's structure, guiding the selection of candidates with favorable pharmacokinetic profiles. nih.govrsc.org While specific ADME prediction data for this compound are not detailed in the available literature, the general approach involves using computational models to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability. mdpi.com These predictions help to identify potential liabilities early in the drug discovery process, reducing late-stage failures. nih.gov

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool used to predict the likely biological activities of a compound based on its chemical structure. The program compares the structure of a query molecule to a large database of known bioactive compounds to generate a probable activity spectrum. This analysis can suggest potential therapeutic applications as well as possible toxic effects. Currently, specific PASS analysis results for this compound are not available in the cited research literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the potential interactions between small molecules like this compound and their biological targets. While specific, in-depth research focusing exclusively on the molecular docking and dynamics of this compound is not extensively documented in publicly available literature, the well-established principles of computational chemistry and studies on analogous purine derivatives provide a robust framework for understanding its likely binding behaviors. These in silico techniques are crucial for predicting binding affinities, identifying key interacting residues, and assessing the stability of ligand-protein complexes, thereby guiding further experimental studies in drug discovery.

Molecular docking studies are typically employed to predict the preferred orientation of a ligand when bound to a target protein. This computational technique involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field that approximates the binding energy. For a purine analog such as this compound, likely targets for investigation would include protein kinases, a family of enzymes frequently inhibited by purine-like molecules.

Following the initial predictions from molecular docking, molecular dynamics simulations offer a more dynamic and detailed view of the ligand-target interactions over time. MD simulations model the atomic-level movements and conformational changes of the protein and the ligand, providing insights into the stability of the binding pose, the role of solvent molecules, and the energetic contributions of various interactions.

Illustrative Molecular Docking and Interaction Analysis

To exemplify the application of these computational methods, a hypothetical molecular docking study of this compound with a representative protein kinase, such as a Cyclin-Dependent Kinase (CDK), can be considered. The purine scaffold is a common feature in many CDK inhibitors. In such a study, the docking results would typically be presented in a tabular format, detailing the binding energy and the specific amino acid residues involved in the interaction.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83 | Hydrogen Bond (with N1 of purine) |

| GLU81 | Hydrogen Bond (with 2-amino group) | ||

| PHE80 | π-π Stacking | ||

| VAL18, ILE10 | Hydrophobic Interactions |

This table presents hypothetical data for illustrative purposes, based on common interaction patterns observed with similar purine analogs and protein kinases.

Insights from Molecular Dynamics Simulations

To further investigate the stability of the predicted binding mode, a molecular dynamics simulation would be performed. This would typically involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. The results of such a simulation can provide valuable information on the stability of the ligand within the binding pocket. Key metrics from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein, and the root-mean-square fluctuation (RMSF) of individual amino acid residues.

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Ligand RMSD | ~1.5 Å | Indicates stable binding of the ligand in the active site. |

| Protein Cα RMSD | ~2.0 Å | Suggests the overall protein structure remains stable upon ligand binding. |

| Key Residue RMSF | Low fluctuations for LEU83, GLU81, PHE80 | Highlights the stability of the interactions with these key residues. |

This table presents hypothetical data for illustrative purposes to demonstrate the type of insights gained from molecular dynamics simulations.

These computational approaches are instrumental in the rational design of more potent and selective inhibitors. By understanding the detailed molecular interactions between this compound and its potential biological targets, medicinal chemists can make informed decisions about structural modifications to improve its pharmacological properties.

Applications As Research Probes and Chemical Intermediates in Advanced Synthetic Programs

Role as a Key Intermediate for Diverse Purine-Based Compounds

The primary utility of 6-chloro-1H-purin-2-amine lies in its function as a key intermediate for the synthesis of a multitude of purine-based compounds. The chlorine atom at the C6 position is a good leaving group, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at this position, leading to the generation of diverse molecular scaffolds.

One of the most common synthetic routes involves the nucleophilic substitution of the chlorine atom in 2-amino-6-chloropurine (B14584). nih.gov This straightforward approach has been employed to create conjugates of purines with natural amino acids, which are explored for their potential as novel therapeutic agents. nih.gov For instance, the reaction of 2-amino-6-chloropurine with dipeptides in an aqueous sodium carbonate solution under reflux conditions yields the corresponding N-(purin-6-yl)dipeptides. nih.gov This method has been shown to be free of racemization, preserving the stereochemical integrity of the chiral centers in the dipeptides and leading to diastereomerically pure products. nih.gov

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various substituted purine (B94841) derivatives. The reactivity of the C6-chloro group allows for the introduction of a wide range of substituents, including but not limited to, amino, alkoxy, and thioether groups. This chemical tractability has made it an invaluable precursor in the synthesis of compounds with potential biological activities.

Below is a table summarizing examples of purine-based compounds synthesized using this compound as a key intermediate.

| Starting Material | Reagent/Condition | Product | Reference |

| 2-amino-6-chloropurine (ACP) | Dipeptide (S,S)-7a, aq. Na2CO3, reflux | (S,S)-N-(2-aminopurin-6-yl)dipeptide 8a | nih.gov |

| 2-amino-6-chloropurine (ACP) | Dipeptide (S,S)-7b, aq. Na2CO3, reflux | (S,S)-N-(2-aminopurin-6-yl)dipeptide 8b | nih.gov |

| Guanine (B1146940) | Phosphorus oxychloride, tetraethylamine chloride, acetonitrile (B52724) | 2-amino-6-chloropurine | researchgate.net |

Integration into Chemical Library Synthesis and High-Throughput Screening

The development of new therapeutic agents often relies on the screening of large collections of small molecules, known as chemical libraries, against biological targets. The structural diversity of the compounds within these libraries is a critical factor for the success of such high-throughput screening (HTS) campaigns. This compound is an ideal scaffold for the construction of focused purine-based chemical libraries due to the ease with which its C6 position can be modified.

The synthesis of a library of purine derivatives typically involves a combinatorial approach, where a common core, such as this compound, is reacted with a diverse set of building blocks. This strategy allows for the rapid generation of a large number of structurally related compounds. For example, by reacting this compound with a collection of different amines, a library of 2-amino-6-aminopurine derivatives can be efficiently synthesized.

The resulting libraries of purine analogs can then be subjected to HTS to identify "hit" compounds that exhibit a desired biological activity. These hits can subsequently be optimized through further chemical modifications to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of new drug candidates. The ability to systematically modify the purine core starting from this compound is therefore a powerful tool in modern drug discovery.

Utilization in Enzymatic Synthesis of Complex Biomolecules

In addition to traditional chemical synthesis, this compound and its derivatives are also valuable substrates in enzymatic synthesis. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over conventional chemical methods, including high stereoselectivity and mild reaction conditions.

A notable application of this is in the enzymatic synthesis of purine arabinonucleosides. nih.govmdpi.com For instance, a series of purine arabinosides containing chiral amino acid amides at the C6 position of the purine have been synthesized using a transglycosylation reaction catalyzed by recombinant E. coli nucleoside phosphorylases. nih.govmdpi.com In this process, the arsenolysis of 2-chloropurine ribosides with chiral amino acid amides at the C6 position is utilized, which shifts the reaction equilibrium towards the synthesis of the desired arabinonucleosides. nih.govmdpi.com

The resulting nucleosides have been shown to be resistant to the action of E. coli adenosine (B11128) deaminase, an important consideration for their potential biological applications. nih.govmdpi.com This enzymatic approach provides an efficient and stereoselective route to complex biomolecules that would be challenging to synthesize using purely chemical methods. The compatibility of purine derivatives like this compound with enzymatic transformations expands their utility in the synthesis of biologically relevant molecules.

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or nucleic acid, and are used to study its function in a biological system. The versatile chemistry of this compound makes it an excellent starting point for the development of such probes.

By strategically modifying the this compound scaffold, researchers can introduce various functionalities to create a chemical probe. These modifications can include the attachment of:

Reporter groups: Such as fluorophores or biotin tags, which allow for the detection and visualization of the probe and its biological target.

Reactive groups: That can form a covalent bond with the target, enabling its identification and isolation.

Affinity tags: To facilitate the purification of the target protein from a complex mixture.

For example, a fluorescent dye could be attached to the C6 position of the purine ring via a linker, creating a fluorescent probe that could be used to study the localization and dynamics of a purine-binding protein within a cell. Similarly, attaching a biotin tag would create an affinity probe that could be used in pull-down experiments to identify the binding partners of a particular purine-based molecule. The ability to readily functionalize this compound provides a powerful platform for the design and synthesis of customized chemical probes to investigate a wide range of biological processes.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 6-chloro-1H-purin-2-amine is pivotal for its cost-effective and environmentally benign production. Traditional methods often rely on harsh reagents and multi-step procedures. google.com Future research is increasingly focused on the development of more sustainable and efficient synthetic pathways.

Green chemistry principles are also being applied to the synthesis of purine (B94841) analogs. This includes the use of less hazardous solvents, such as water, and the development of catalytic reactions that minimize waste. rsc.org For instance, microwave-assisted synthesis in aqueous media has been shown to be an efficient method for the preparation of certain purine derivatives. rsc.org

The application of enzymatic synthesis represents another significant step towards sustainability. Biocatalysis can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govpnas.orgresearchgate.net The use of enzymes, such as nucleoside phosphorylases, has been demonstrated for the synthesis of modified purine nucleosides, and similar approaches could be adapted for the synthesis of this compound and its derivatives. mdpi.comnih.gov

| Synthetic Approach | Key Advantages | Representative References |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability | nih.govalmacgroup.comflinders.edu.au |

| Green Chemistry | Use of less hazardous solvents, waste minimization | rsc.org |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | nih.govpnas.orgresearchgate.netmdpi.comnih.gov |

Targeted Derivatization for Enhanced Specificity and Selectivity

The biological activity of derivatives of this compound is highly dependent on the nature and position of its substituents. Targeted derivatization is a key strategy to enhance the specificity and selectivity of these compounds for their biological targets, thereby improving their therapeutic index.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the purine core and analyzing the resulting changes in biological activity, researchers can identify key structural features that govern target binding and selectivity. nih.govresearchgate.netcuny.edu For example, SAR studies on 6-substituted purine derivatives have led to the identification of potent and selective positive inotropes. researchgate.net

Derivatization at the N9 position of the purine ring has been extensively explored to introduce a wide range of functionalities that can interact with specific pockets in the target protein. Similarly, substitution at the C2 and C6 positions can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and selectivity. For instance, the introduction of a methylamino group at the C6 position has been shown to yield a potent non-competitive inhibitor of xanthine (B1682287) oxidase. ntu.edu.tw

The goal of targeted derivatization is to design molecules that fit precisely into the binding site of the intended target while minimizing interactions with off-target proteins. This can be achieved by exploiting subtle differences in the amino acid composition and topography of the binding sites of related proteins. The development of selective inhibitors for metalloenzymes, for example, demonstrates that careful design of the metal-binding group and the surrounding scaffold can lead to high target selectivity. nih.gov

Deeper Mechanistic Understanding of Molecular Recognition and Biological Efficacy

A thorough understanding of the molecular mechanisms underlying the biological effects of this compound derivatives is crucial for their rational design and optimization. This involves elucidating the precise interactions between the small molecule and its biological target at the atomic level.

X-ray crystallography is a powerful technique for determining the three-dimensional structure of a ligand-protein complex. This information provides invaluable insights into the binding mode of the inhibitor and the key interactions that contribute to its affinity and selectivity. While a specific crystal structure for this compound with a target may not be available, the principles are well-established from studies of other purine-based inhibitors.

Molecular dynamics (MD) simulations can complement experimental structural data by providing a dynamic view of the ligand-protein interaction. nih.govnih.govmdpi.com These simulations can help to understand the conformational changes that occur upon ligand binding and can be used to predict the binding free energies of different derivatives. nih.gov MD simulations have been successfully employed to study the interaction modes and binding affinities of various enzyme inhibitors. nih.gov

By combining structural biology techniques with biophysical and biochemical assays, a comprehensive picture of the molecular recognition process can be obtained. This deeper mechanistic understanding is essential for explaining the observed biological efficacy and for guiding the design of next-generation compounds with improved properties.

Expansion of Biological Screening to Novel Therapeutic Targets

The purine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets. While derivatives of this compound have been investigated for their anticancer and antiviral properties, there is significant potential for their application in other therapeutic areas. chemimpex.comresearchgate.net

Systematic screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic opportunities. This could include targets in areas such as inflammation, neurodegenerative diseases, and metabolic disorders. For example, some purine analogs have shown activity as cytokinin or anticytokinin agents, suggesting potential applications in agriculture or as modulators of related human signaling pathways. nih.gov

The repurposing of existing compounds is another attractive strategy. A compound that has been developed for a particular indication may show unexpected activity against a different target. High-throughput screening and computational methods can be used to identify potential new applications for known derivatives of this compound.

Furthermore, the identification of novel therapeutic targets through genomics, proteomics, and other "-omics" technologies will continue to provide new opportunities for the development of purine-based inhibitors. nih.gov As our understanding of the molecular basis of disease expands, so too will the potential applications of versatile scaffolds like this compound.

| Therapeutic Area | Potential Targets |

| Oncology | Protein kinases, Dihydrofolate reductase |

| Virology | Viral polymerases, S-adenosylhomocysteine hydrolase |

| Inflammation | Xanthine oxidase, Cytokine signaling pathways |

| Neurodegeneration | Kinases involved in neuronal signaling |

| Metabolic Disorders | Enzymes in purine and pyrimidine (B1678525) metabolism |

Computational Design and De Novo Synthesis of Next-Generation Analogues

The integration of computational methods into the drug discovery process has revolutionized the way new therapeutic agents are designed. These in silico approaches can significantly accelerate the identification and optimization of lead compounds, reducing the time and cost of drug development. rsc.orgnih.govnih.govmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It can be used to screen large virtual libraries of compounds and to prioritize candidates for synthesis and biological testing. For example, docking studies have been used to identify new purinyl pyridine (B92270) derivatives as B-Raf kinase inhibitors. nih.gov

Pharmacophore modeling involves the identification of the key structural features of a ligand that are responsible for its biological activity. nih.gov This information can then be used to design new molecules that incorporate these features. A pharmacophore model for B-Raf inhibitors has been developed based on 2-amino purinyl pyridine and pyrimidine derivatives. nih.gov

Fragment-based drug discovery (FBDD) is a powerful approach for the design of potent and selective inhibitors. nih.govscispace.comfrontiersin.orgdrughunter.comuni-marburg.de It involves the identification of small molecular fragments that bind to the target protein, followed by the optimization of these fragments into larger, more potent molecules. The this compound scaffold can be considered a key fragment that can be elaborated upon to generate novel inhibitors.

These computational design strategies, coupled with advances in synthetic chemistry, will enable the de novo synthesis of next-generation analogues of this compound with tailored biological activities. By leveraging the power of in silico methods, it will be possible to explore a vast chemical space and to design molecules with optimized potency, selectivity, and pharmacokinetic properties.

Q & A

What are the optimal synthetic routes for 6-chloro-1H-purin-2-amine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution of 6-chloropurine with ammonia or amine derivatives under controlled conditions. Key parameters include:

- Solvent selection: Polar aprotic solvents (e.g., dimethylformamide, ethanol) enhance reactivity .

- Temperature: Reactions are often heated to 60–80°C to accelerate substitution .

- Catalysts: Tertiary amines (e.g., triethylamine) neutralize HCl byproducts, improving yields .

Table 1: Representative Reaction Conditions

| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 6-Chloropurine | NH3 (aq.) | Ethanol | 70 | 75–80 | ≥95% |

| 6-Chloropurine | Methylamine | DMF | 80 | 85–90 | ≥98% |

Post-synthesis, column chromatography or recrystallization is recommended for purification .

How can researchers ensure the purity of this compound post-synthesis?

Level: Basic

Methodological Answer:

Critical analytical techniques include:

- HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) detects impurities at trace levels .

- NMR Spectroscopy: ¹H/¹³C NMR confirms structural integrity; absence of residual solvent peaks (e.g., DMF) indicates purity .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (169.57 g/mol) and detects halogen isotopic patterns .

What challenges arise in crystallographic characterization of this compound, and how can SHELX programs aid in resolving them?

Level: Advanced

Methodological Answer:

Challenges include:

- Disorder in crystal lattices: Chlorine’s electronegativity disrupts packing symmetry.

- Twinned crystals: Common in purine derivatives, complicating data interpretation .

SHELX Workflow:

Data Collection: Use high-resolution X-ray diffraction (λ = 0.7–1.0 Å).

Structure Solution: SHELXD identifies heavy atoms (Cl) via Patterson methods .

Refinement: SHELXL refines anisotropic displacement parameters, resolving disorder .

Validation: Mercury CSD 2.0 visualizes voids and packing motifs .

Example: A 2022 study resolved positional disorder in 6-chloro-9H-purin-2-amine using SHELXL, achieving R1 = 0.039 .

How does the substitution pattern of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr) reactions?

Level: Advanced

Methodological Answer:

The chloro group at position 6 activates the purine ring for SNAr due to:

- Electron-withdrawing effect: Enhances electrophilicity at C6, facilitating substitution .

- Steric accessibility: Position 6 is less hindered than C2 or C8, favoring reagent approach.

Table 2: Reactivity Comparison with Analogues

| Compound | Reactivity (k, M⁻¹s⁻¹) | Preferred Nucleophile |

|---|---|---|

| This compound | 1.2 × 10⁻³ | Amines, thiols |

| 6-Methyl-1H-purin-2-amine | 0.3 × 10⁻³ | Weak nucleophiles |

Kinetic studies using UV-Vis spectroscopy show faster substitution in polar aprotic solvents (e.g., DMSO) .

What mutagenicity data exist for this compound, and how should this inform laboratory safety protocols?

Level: Advanced

Methodological Answer:

- Toxicity Profile:

- Mutation data: Positive in Ames test (20 mg/L, Salmonella strain TA1535) .

- Decomposition hazards: Releases NOx and Cl⁻ vapors above 200°C .

Safety Recommendations:

- Use fume hoods for synthesis and handling.

- Store under inert gas (N2/Ar) to prevent oxidation.

- Conduct regular genotoxicity screening for derivatives .

Are there reported contradictions in the biological activity data of this compound derivatives, and how can these be resolved methodologically?

Level: Advanced

Methodological Answer:

Contradictions arise in studies of antiproliferative activity due to:

- Solubility variability: Poor aqueous solubility (logP = 1.2) leads to inconsistent in vitro results .

- Metabolic instability: Rapid dechlorination in hepatic microsomes alters activity .

Resolution Strategies:

- Standardized assays: Use DMSO/PBS co-solvents (≤0.1% DMSO) to maintain solubility.

- Metabolite profiling: LC-MS/MS identifies degradation products during screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.